molecular formula C12H7F3OS B1598730 5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde CAS No. 343604-31-9

5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde

Cat. No. B1598730
CAS RN: 343604-31-9
M. Wt: 256.25 g/mol
InChI Key: HUULOHHLGLJHED-UHFFFAOYSA-N
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Description

5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde is a chemical compound with the CAS Number: 343604-31-9 . It has a molecular weight of 256.25 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 5-[4-(trifluoromethyl)phenyl]-2-thiophenecarbaldehyde . The InChI code is 1S/C12H7F3OS/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-7H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a predicted melting point of 106.47° C and a predicted boiling point of 328.8° C at 760 mmHg . The predicted density is 1.4 g/cm^3 . The refractive index is predicted to be n 20D 1.56 .

Scientific Research Applications

Proteomics Research

5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde: is utilized in proteomics research due to its reactivity and ability to interact with proteins. It serves as a precursor for synthesizing various probes and tags used in protein identification and quantification .

Organic Synthesis

This compound is a valuable intermediate in organic synthesis. Its aldehyde group is reactive and can be used to form carbon-carbon bonds, making it a key starting material for the synthesis of more complex organic molecules .

Materials Science

In materials science, 5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde contributes to the development of molecularly imprinted polymers. These polymers have applications in sensor technology, where they can selectively bind to specific target molecules .

Environmental Science

The compound’s derivatives are being explored for their potential use in environmental science. They could play a role in the detection and removal of pollutants, contributing to cleaner water and air .

Analytical Chemistry

In analytical chemistry, this compound is used to create sensitive and selective analytical reagents. It’s particularly useful in the development of chromatographic methods for separating and analyzing chemical mixtures .

Pharmaceutical Research

5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde: is also significant in pharmaceutical research. It’s used for the synthesis of various pharmacologically active molecules, potentially leading to new drug discoveries .

properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3OS/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUULOHHLGLJHED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405455
Record name 5-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde

CAS RN

343604-31-9
Record name 5-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromothiophene-2-carboxaldehyde 60.1 (1.03 g, 5.4 mmol), 4-(trifluoromethyl)benzeneboronic acid 61.1 (2.05 g, 10.9 mmol), K2CO3 (2.24 g, 16.2 mmol), and Pd(PPh3)4 (0.60 g, 0.54 mmol) in toluene (15 mL) was stirred for 5 Hours at 95° C. The mixture was cooled to room temperature, filtered through a pad of silica gel (EtOAc), and concentrated. The crude product was chromatographed on silica gel (0-30% EtOAc/hexane) to afford 61.2 (0.87 g, 63%) as off-white crystals. 1H NMR (400 MHz, CDCl3) δ 9.93 (s, 1H), 7.78 (m, 3H), 7.70 (d, 2H), 7.48 (d, 1H).
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Name
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Name
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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